

# GSK 625433 discovery and development

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## Compound of Interest

Compound Name: GSK 625433

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An In-Depth Technical Guide to the Discovery and Development of GSK2982772: A First-in-Class RIPK1 Inhibitor

## Introduction

GSK2982772 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1][2][3] Developed by GlaxoSmithKline (GSK), this first-in-class clinical candidate has been investigated for the treatment of various immune-mediated inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of GSK2982772, intended for researchers, scientists, and drug development professionals.

## Discovery and Lead Optimization

GSK2982772 was identified through the lead optimization of a benzoxazepinone hit, GSK'481, which was discovered from a DNA-encoded library screen.[2] The initial hit demonstrated high potency for RIPK1 and excellent kinase selectivity but possessed suboptimal physicochemical properties, including high lipophilicity and low aqueous solubility.[2]

The lead optimization process focused on improving these parameters to achieve a developable candidate with favorable oral exposure. This effort led to the identification of GSK2982772, with a significantly improved profile.[2] Key improvements included a two-log reduction in lipophilicity (log D) and a seven-fold increase in oral exposure in rats compared to the initial hit.[2]

Table 1: Comparison of Preclinical Compound Properties

Compound	RIPK1 ADP-Glo IC50 (nM)	U937 Necroptosis IC50 (nM)	log D	FaSSIF Crystalline Solubility (µg/mL)	Rat Oral Exposure (AUC, ng.h/mL at 2 mg/kg)
GSK'481 (Lead Hit)	1.1	13	5.9	30	110
GSK2982772	0.6	6.3	3.9	230	770

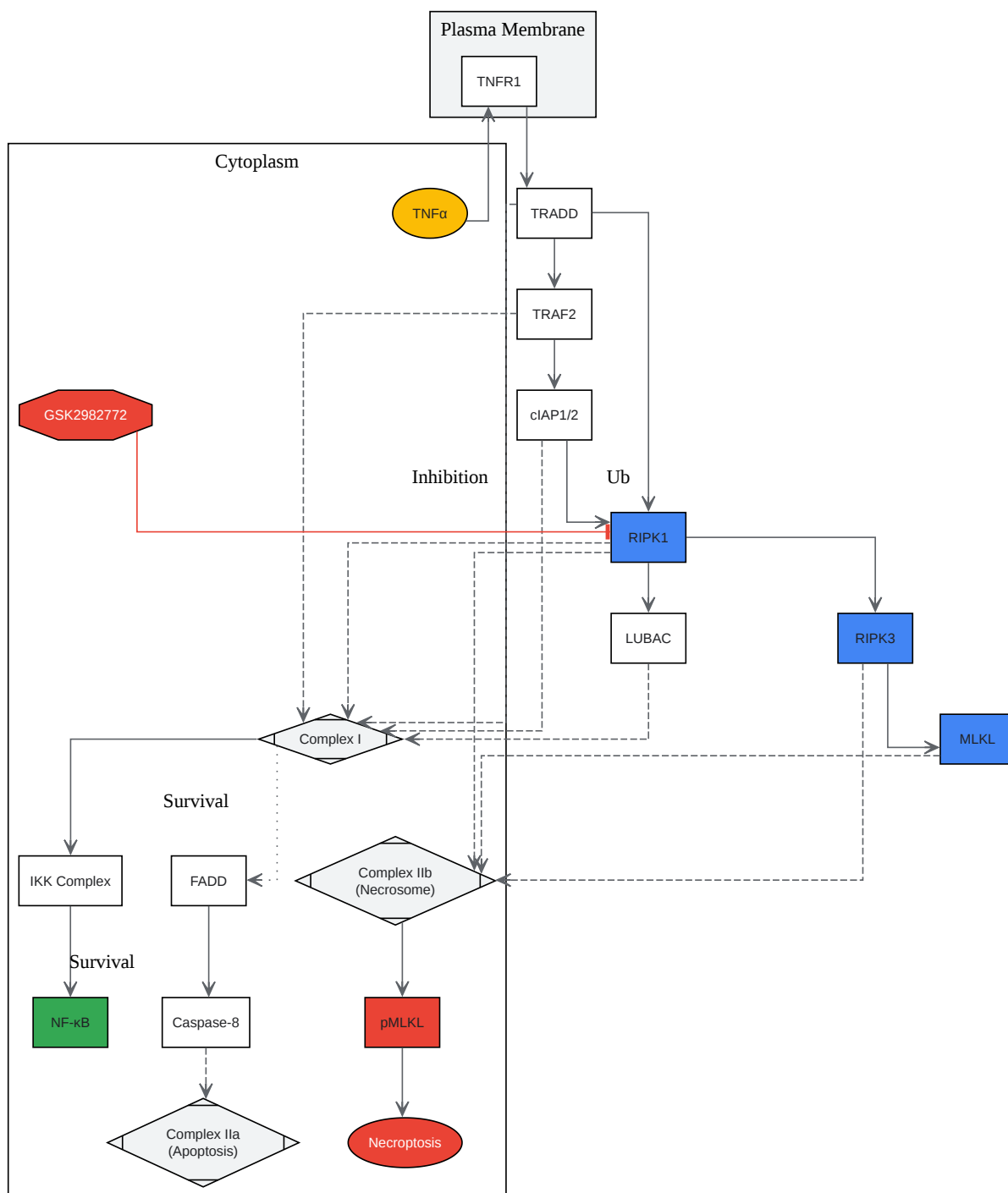
Data sourced from Harris et al., 2017.[2]

## Mechanism of Action

GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1 kinase domain.[5][6][7] This binding prevents the kinase activity of RIPK1, which is essential for the initiation of the necroptosis pathway and the production of pro-inflammatory cytokines.[3][7] By inhibiting RIPK1 kinase activity, GSK2982772 effectively blocks TNF-dependent cellular responses, such as necroptotic cell death and inflammation.[1][2]

The specificity of GSK2982772 for RIPK1 is a crucial aspect of its design. RIPK1 also functions as a scaffold protein in signaling pathways that promote cell survival, such as the NF-κB pathway.[3][8] GSK2982772's targeted inhibition of the kinase domain allows it to suppress necroptosis and inflammation without interfering with the essential scaffolding functions of RIPK1.[3]

## Signaling Pathway



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Caption: TNF- $\alpha$  signaling pathway leading to survival, apoptosis, or necroptosis, with the point of inhibition by GSK2982772.

## Preclinical and Clinical Development

### Preclinical Evaluation

GSK2982772 demonstrated potent and selective inhibition of RIPK1 in a variety of preclinical models. It effectively blocked TNF-induced necroptosis in human U937 cells and reduced the spontaneous production of inflammatory cytokines in human ulcerative colitis explants.[\[1\]](#)[\[2\]](#) The compound exhibited favorable pharmacokinetic properties in preclinical species, leading to its selection for clinical development.[\[2\]](#)

Table 2: In Vitro and Cellular Activity of GSK2982772

Assay	Species	IC50 (nM)
RIPK1 ADP-Glo	Human	16 <a href="#">[5]</a>
RIPK1 ADP-Glo	Monkey	20 <a href="#">[5]</a>
U937 Necroptosis	Human	6.3 <a href="#">[2]</a>

### Clinical Trials

GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[\[2\]](#) Phase I studies in healthy male volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe and well-tolerated.[\[6\]](#)[\[9\]](#) The pharmacokinetics were approximately linear, and there was no evidence of drug accumulation with repeat dosing.[\[6\]](#)[\[9\]](#) High levels of RIPK1 target engagement (>90%) were achieved with 60 mg and 120 mg twice-daily dosing.[\[6\]](#)[\[9\]](#)

Phase IIa studies were conducted in patients with psoriasis, rheumatoid arthritis, and ulcerative colitis.[\[1\]](#)[\[4\]](#) In a study on patients with active ulcerative colitis, GSK2982772 was generally well-tolerated but did not show significant differences in efficacy compared to placebo.[\[10\]](#)[\[11\]](#) Similarly, a study in patients with chronic plaque psoriasis did not demonstrate a significant clinical benefit.[\[12\]](#) These findings led to the discontinuation of clinical development for these indications.[\[11\]](#)

Table 3: Summary of Key Clinical Trial Findings

Indication	Phase	Key Findings	Outcome
Healthy Volunteers	I	Safe and well-tolerated; linear pharmacokinetics; high target engagement. <a href="#">[6]</a> <a href="#">[9]</a>	Supported progression to Phase II.
Ulcerative Colitis	IIa	Generally well-tolerated; no significant efficacy difference from placebo. <a href="#">[10]</a>	Development for this indication discontinued. <a href="#">[11]</a>
Plaque Psoriasis	IIa	Well-tolerated; no significant clinical benefit compared to placebo. <a href="#">[12]</a>	Development for this indication discontinued. <a href="#">[11]</a>
Rheumatoid Arthritis	IIa	No publicly available detailed results, but development was discontinued. <a href="#">[11]</a>	Development for this indication discontinued. <a href="#">[11]</a>

## Experimental Protocols

### RIPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

- **Reaction Setup:** A reaction mixture is prepared containing RIPK1 enzyme, ATP, and the appropriate substrate in a buffer solution.
- **Compound Addition:** GSK2982772 or a control compound is added to the reaction mixture at various concentrations.

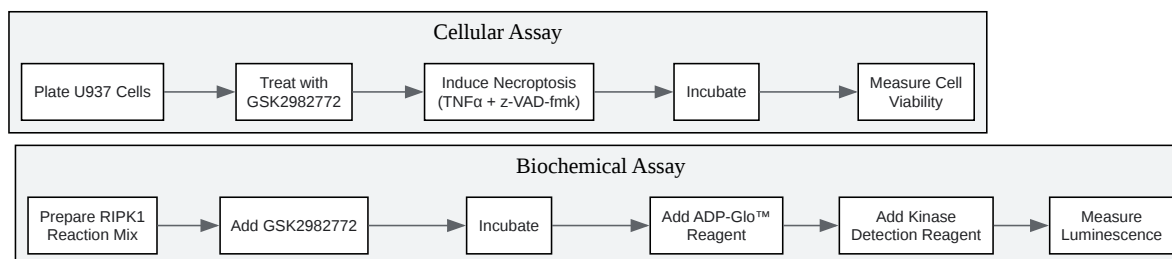
- **Incubation:** The reaction is incubated at room temperature to allow the kinase reaction to proceed.
- **ADP-Glo™ Reagent Addition:** The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Kinase Detection Reagent Addition:** The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
- **Signal Detection:** The luminescence is measured using a plate-reading luminometer. The IC50 value is calculated from the dose-response curve.

## Cellular Necroptosis Assay (U937 Cells)

This cell-based assay measures the ability of a compound to protect cells from induced necroptosis.

- **Cell Culture:** Human monocytic U937 cells are cultured in appropriate media.
- **Cell Plating:** Cells are seeded into 96-well plates.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of GSK2982772 or a control compound.
- **Necroptosis Induction:** Necroptosis is induced by treating the cells with a combination of TNF- $\alpha$  and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and drive the cells towards necroptosis.
- **Incubation:** The plates are incubated for a sufficient period to allow for cell death to occur.
- **Viability Measurement:** Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
- **Data Analysis:** The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

## Experimental Workflow Diagram



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